Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-

Description

Chemical Identity and Nomenclature of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-

Systematic IUPAC Nomenclature and Synonyms

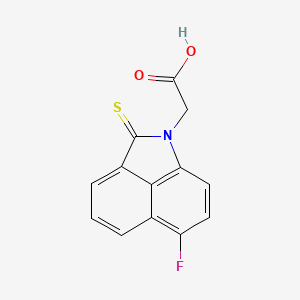

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid . This name follows IUPAC’s substitutive nomenclature rules:

- The parent structure is benzo[cd]indole , a tricyclic system comprising fused benzene and indole rings.

- The 2-sulfanylidene group denotes a thioketone substitution at position 2.

- The 6-fluoro prefix specifies fluorine at position 6 on the benzene ring.

- The acetic acid moiety attaches to nitrogen at position 1 via a methylene bridge.

Synonyms include:

- Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- (PubChem preferred name)

- CID 3069839 (PubChem identifier)

- 2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid (systematic variant)

These names reflect registration in chemical databases rather than trivial naming conventions.

Molecular Formula and Atomic Composition Analysis

The molecular formula C₁₃H₈FNO₂S reveals the following atomic composition:

| Element | Count | Percentage by Mass* |

|---|---|---|

| Carbon | 13 | 59.78% |

| Hydrogen | 8 | 2.89% |

| Fluorine | 1 | 7.27% |

| Nitrogen | 1 | 5.12% |

| Oxygen | 2 | 11.72% |

| Sulfur | 1 | 12.22% |

*Calculated from molecular weight (261.27 g/mol).

Key features of the formula:

- The C₁₃H₈ backbone indicates high unsaturation, consistent with the fused aromatic system.

- The FNO₂S group contributes polarity, with sulfur’s electronegativity (2.58) influencing hydrogen-bonding potential.

- The acetic acid side chain (-CH₂COOH) introduces carboxylate functionality, enhancing water solubility compared to unsubstituted benz(cd)indoles.

The SMILES string C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3CC(=O)O)F encodes the connectivity:

- C1=CC2=C...F : Fluorinated benzene ring fused to indole.

- C(=S)N3 : Thioketone at position 2.

- CC(=O)O : Acetic acid substituent on nitrogen.

Structural Relationship to Benz(cd)indole Derivatives

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- shares structural motifs with three derivative classes:

Halogenated Derivatives

- 6,8-Dichloro analog (CID 3069841): Replaces fluorine with chlorine at positions 6 and 8, increasing molecular weight (312.2 g/mol vs. 261.27 g/mol) and lipophilicity (Cl’s logP contribution: +0.71 vs. F’s +0.14).

- 6-Fluoro-3-(trifluorobenzothiazolyl)methyl analog (CID 9800756): Adds a trifluorobenzothiazole group, expanding the conjugated system and introducing additional hydrogen-bond acceptors.

Thioketone Modifications

- The 2-thioxo group distinguishes it from oxygenated analogs (e.g., 2-keto derivatives), altering tautomeric equilibria. Sulfur’s larger atomic radius (1.04 Å vs. oxygen’s 0.66 Å) increases steric bulk at position 2.

Acetic Acid Side Chain Variants

- Derivatives with propionic acid (-CH₂CH₂COOH) or aryl-substituted acetic acid chains exhibit varied pharmacokinetic profiles, though the unsubstituted acetic acid in this compound optimizes aqueous solubility (predicted logS: -2.1).

The structural features of benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- position it as a lead compound for further functionalization, particularly in medicinal chemistry contexts requiring balanced polarity and aromatic stacking capacity.

Properties

CAS No. |

85386-69-2 |

|---|---|

Molecular Formula |

C13H8FNO2S |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

2-(6-fluoro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid |

InChI |

InChI=1S/C13H8FNO2S/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17) |

InChI Key |

WXINCTZWMSULLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include indole derivatives, which undergo various functional group transformations such as halogenation, acylation, and thiolation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques like continuous flow chemistry and green chemistry principles are increasingly adopted to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding sulfoxides or sulfones.

Reduction: Reduction of the thioxo group to a thiol or thioether.

Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for various diseases due to its biological activity.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- and its analogs:

Substituent Effects on Physicochemical Properties

- Fluoro (6-F) : Introduces electronegativity, improving metabolic stability and membrane permeability compared to bulkier halogens like chlorine or bromine .

- Acetic Acid (1-CH₂COOH) : Increases solubility in aqueous environments and enables salt formation (e.g., potassium salts for industrial applications ).

Patent and Research Landscape

- The 6-fluoro-2-thioxo variant has minimal patent activity (1 patent), whereas the 2-thioxo analog holds 14 patents, indicating greater commercial interest in the latter .

Mechanistic and Functional Insights

Coordination Chemistry

The thioxo group in benz(cd)indole derivatives may facilitate monodentate or bidentate coordination with metal ions, analogous to carboxylate-functionalized biochar systems used in uranium adsorption . For example, acetic acid-modified sludge-based biochar (ASBB) achieves 97.8% uranium removal via –COO– coordination , suggesting that the acetic acid moiety in benz(cd)indole compounds could similarly enhance metal-binding capacity.

Biological Activity

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, examining various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benz(cd)indole framework : A fused bicyclic system known for its diverse biological activities.

- Thioxo group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Fluorine atom : Located at the 6-position of the indole ring, which may enhance its pharmacological properties.

The molecular formula of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- is , with a molecular weight of approximately 261.27 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- may act as an anti-inflammatory agent by modulating various cellular pathways. The thioxo group is believed to play a crucial role in its interaction with inflammatory mediators and enzymes.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth. Studies have demonstrated activity against various strains, suggesting potential applications in treating infections caused by resistant bacteria .

- Enzyme Inhibition : The compound's ability to bind to specific enzymes indicates a possible mechanism for its therapeutic effects. This binding may influence enzyme activity, leading to altered metabolic pathways within cells.

Case Studies

Several studies have explored the biological activity of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-. Here are some key findings:

- Study on Anti-inflammatory Effects : A study investigated the compound's effect on cytokine production in human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole-3-acetic acid | Simple indole derivative with acetic acid | Known as a plant growth regulator |

| Benzimidazole derivatives | Fused benzene and imidazole rings | Noted for anti-cancer properties |

| Thiazole derivatives | Contains sulfur and nitrogen | Exhibits antimicrobial properties |

Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- stands out due to its specific combination of functionalities and enhanced reactivity attributed to fluorination and thioxo presence.

The exact mechanism of action for Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo- remains under investigation. However, it is hypothesized that:

- The thioxo group facilitates interactions with biological macromolecules such as proteins and nucleic acids.

- Fluorination may enhance lipophilicity, improving membrane permeability and bioavailability.

Q & A

What are the standard synthetic routes for preparing Benz(cd)indole-1(2H)-acetic acid, 6-fluoro-2-thioxo-?

Basic Research Question

A common method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with thiazolone precursors in acetic acid under catalytic conditions. For example, sodium acetate is used to promote condensation, followed by recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate the product . Optimize reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of thiazolone to aldehyde) to improve yield.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds (as in indole-6-carboxylic acid protocols) and nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (e.g., single-crystal studies at 153 K) resolves stereochemical ambiguities .

What advanced techniques are suitable for studying its crystalline structure?

Advanced Research Question

Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 153 K) provides precise bond-length and angle measurements. Key parameters include excitation/emission wavelengths (355/405 nm for fluorescence-based assays) and R-factor validation (<0.05 for reliability) . Pair with density functional theory (DFT) calculations to correlate structural features with reactivity.

How does the 6-fluoro substitution influence biological activity or stability?

Advanced Research Question

Fluorine enhances electronegativity and metabolic stability by reducing cytochrome P450-mediated oxidation. In indole derivatives, fluoro-substituents at position 6 improve binding affinity to targets like kinase inhibitors or diabetic therapeutic agents . Stability testing under varying pH and temperature conditions (e.g., 2–8°C storage under inert gas) is recommended .

What strategies address low yields in multi-step synthesis?

Advanced Research Question

Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization (DMF/acetic acid). Monitor intermediates using thin-layer chromatography (TLC). For example, achieved >95% purity by washing precipitates with ethanol/diethyl ether . Kinetic studies of reaction steps (e.g., reflux duration) can identify bottlenecks.

What pharmacological screening models are appropriate for this compound?

Basic Research Question

Screen for antidiabetic activity using in vitro models (e.g., glucose uptake assays in adipocytes) and in vivo rodent models, as described in patents for structurally related indole-acetic acid derivatives . Pair with cytotoxicity assays (e.g., MTT on rat-1 fibroblasts) to assess therapeutic index .

How do structural modifications impact structure-activity relationships (SAR)?

Advanced Research Question

Compare derivatives with varying substituents (e.g., 6-fluoro vs. 6-methoxy) in enzyme inhibition assays. For instance, highlights that 2-thioxo groups enhance binding to diabetic targets versus oxo-analogs . Molecular docking studies can predict interactions with binding pockets.

What are the stability challenges during storage and handling?

Advanced Research Question

The compound may degrade under humid or acidic conditions. Store in sealed, desiccated environments (per Safety Data Sheets for indole-3-acetic acid) . Avoid prolonged exposure to light, and use inert gas (N₂/Ar) for long-term storage . Monitor degradation via HPLC periodically.

How can researchers validate analytical methods for quantifying this compound?

Basic Research Question

Employ titration with a strong base (e.g., NaOH) for quantification, using phenolphthalein to detect endpoints . Validate methods via spike-recovery experiments (≥95% recovery) and inter-day precision testing (RSD <2%). Cross-reference with LC-MS for accuracy .

What mechanistic studies elucidate its interaction with biological targets?

Advanced Research Question

Use calcium flux assays (e.g., indole-1/AM-loaded cells) to study intracellular signaling modulation . Pair with Western blotting to track phosphorylation cascades (e.g., PDGF-BB pathways). Fluorescence resonance energy transfer (FRET) probes can map real-time target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.